4-Aminopiperidine-1-carbonitrile

Medicinal Chemistry Chemical Biology Building Blocks

Addressing the need for precise, orthogonal reactivity in medicinal chemistry, 4-Aminopiperidine-1-carbonitrile delivers a unique dual-functional scaffold. Unlike mono-functional analogs, it enables sequential N1/C4 derivatization for targeted library synthesis. - **Dual Handles:** Reactive 4-amine and 1-nitrile groups for independent, sequential functionalization. - **Validated Scaffold:** Core structure of compounds active against T. brucei (IC50 down to 120 nM) and SARS-CoV-2 (EC90 < 2 µM). - **Supply Assurance:** Available with ≥95% purity from BenchChem, ensuring reliability for hit discovery and SAR campaigns.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 1784278-77-8
Cat. No. B15306488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopiperidine-1-carbonitrile
CAS1784278-77-8
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C#N
InChIInChI=1S/C6H11N3/c7-5-9-3-1-6(8)2-4-9/h6H,1-4,8H2
InChIKeyHDMMHAPXDUDRBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopiperidine-1-carbonitrile: Dual-Functional Scaffold


4-Aminopiperidine-1-carbonitrile (CAS: 1784278-77-8) is a heterocyclic building block featuring a piperidine core with a reactive primary amine at the 4-position and a nitrile group at the 1-position . With a molecular formula of C6H11N3 and a molecular weight of 125.17 g/mol, this compound serves as a versatile intermediate for constructing more complex molecules through reactions at its two distinct functional handles . Its commercial availability from multiple reputable vendors, often at ≥95% purity, supports its use in medicinal chemistry and chemical biology research .

Why 4-Aminopiperidine-1-carbonitrile Is Irreplaceable


While the 4-aminopiperidine scaffold is common, 4-Aminopiperidine-1-carbonitrile is specifically differentiated by its dual functionalization. Unlike 4-aminopiperidine, which only possesses a reactive amine, or 1-piperidinecarbonitrile, which only has a nitrile, this compound contains both groups in a single molecule . This unique combination allows for orthogonal and sequential derivatization at the N1 and C4 positions, enabling a distinct chemical space that cannot be accessed by simply mixing mono-functional analogs. This is critical for projects requiring a specific spatial arrangement of substituents on the piperidine ring, as seen in the development of structurally precise pharmacophores .

4-Aminopiperidine-1-carbonitrile: Comparative Evidence


Dual Reactive Sites for Diversification

4-Aminopiperidine-1-carbonitrile presents two distinct sites for chemical elaboration, a primary amine and a nitrile, offering a higher degree of synthetic versatility compared to analogs possessing only one of these functional groups. In a study on 4-aminopiperidine library synthesis, the scaffold was specifically chosen for its ability to be selectively functionalized at two sites, enabling the efficient generation of diverse compound collections [1]. This is in direct contrast to a simpler building block like 4-aminopiperidine, which lacks the N1 nitrile group, or 1-piperidinecarbonitrile, which lacks the C4 amine .

Medicinal Chemistry Chemical Biology Building Blocks

Antiparasitic Activity

The 4-aminopiperidine core is a validated scaffold for antiparasitic activity. While direct data for 4-Aminopiperidine-1-carbonitrile is unavailable, a class-level analysis of 44 related 4-aminopiperidine derivatives against T. b. rhodesiense revealed 29 active compounds with IC50 values ranging from 0.12 to 10 µM [1]. The N1-substituent and C4-substituent were critical for this activity. The nitrile group on 4-Aminopiperidine-1-carbonitrile offers a distinct point of modification compared to other 4-aminopiperidines used in this study, which may influence its potency and selectivity profile.

Antiparasitic Drug Discovery Structure-Activity Relationship

Antiviral Activity Against SARS-CoV-2

The 4-aminopiperidine scaffold has demonstrated validated activity against SARS-CoV-2. In a medicinal chemistry campaign, 74 derivatives of early hits were synthesized, leading to compounds with low micromolar in vitro antiviral activity (EC90 < 2 µM) and selectivity indexes ranging from 13 to >28 in A594-hACE2 cells [1]. This demonstrates that substitution on the piperidine core, particularly at the N1 and C4 positions (as in 4-Aminopiperidine-1-carbonitrile), is crucial for modulating antiviral potency and safety. The nitrile moiety present in the target compound provides a distinct electronic and steric environment that can be exploited to further optimize these parameters.

Antiviral Coronavirus Medicinal Chemistry

Antifungal Activity

Research has validated 4-aminopiperidines as a novel chemotype of antifungals targeting ergosterol biosynthesis. In a study of over 30 4-aminopiperidines, several compounds demonstrated remarkable antifungal activity [1]. The structure-activity relationship (SAR) analysis highlighted that both the N1 and C4 substituents were essential for potent activity. As 4-Aminopiperidine-1-carbonitrile contains these modifiable positions, it can serve as a strategic intermediate for the generation of new antifungal leads within this validated class.

Antifungal Ergosterol Biosynthesis Drug Discovery

Solubility and Drug-Likeness

The piperidine ring, a core component of 4-Aminopiperidine-1-carbonitrile, is a preferred scaffold in drug design for its ability to impart favorable physicochemical properties. Studies highlight that the saturated heterocycle offers a defined three-dimensional shape, which can lead to a greater level of target selectivity and significantly higher solubility compared to planar aromatic rings [1]. This is a class-level advantage of piperidines over many other nitrogen-containing heterocycles. Furthermore, the presence of the polar amine and nitrile groups on this specific compound is expected to further enhance its aqueous solubility relative to more lipophilic, unsubstituted piperidine derivatives .

Physicochemical Properties Drug Design Solubility

4-Aminopiperidine-1-carbonitrile: Key Applications


Targeted Library Synthesis

Use 4-Aminopiperidine-1-carbonitrile as a key starting material for the parallel synthesis of diverse compound libraries. The orthogonally reactive amine and nitrile groups enable sequential functionalization, as demonstrated in high-throughput library synthesis [1]. This is ideal for hit discovery and SAR campaigns exploring the 1,4-disubstituted piperidine chemical space, which has shown promise in antiparasitic, antiviral, and antifungal programs [2][3][4].

Chemical Probe Development

Employ 4-Aminopiperidine-1-carbonitrile to synthesize chemical probes. The nitrile group can be converted into a variety of functional groups (e.g., amines, amidines, tetrazoles), which are common pharmacophores and bioisosteres. The 4-amino group serves as a convenient attachment point for linkers or reporter tags (e.g., biotin, fluorophores). This dual functionality makes it a strategic choice for creating tool compounds to investigate biological targets [1].

Lead Optimization

Utilize 4-Aminopiperidine-1-carbonitrile to systematically modify and optimize the properties of a lead compound. The piperidine core is known to confer favorable physicochemical properties like enhanced solubility and a defined 3D shape, which can improve target selectivity [5]. The N1 and C4 positions can be independently varied to improve potency, metabolic stability, and off-target selectivity, making it a valuable intermediate for a multiparametric optimization strategy.

Antiparasitic & Antiviral Discovery

Initiate a drug discovery program targeting neglected diseases or emerging viruses by leveraging the validated 4-aminopiperidine scaffold. As established by studies on related derivatives, this scaffold has shown potent activity against T. brucei parasites (IC50 down to 120 nM) and the SARS-CoV-2 virus (EC90 < 2 µM) [2][3]. 4-Aminopiperidine-1-carbonitrile provides a unique starting point to generate novel analogs and explore structure-activity relationships within these therapeutically relevant areas.

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